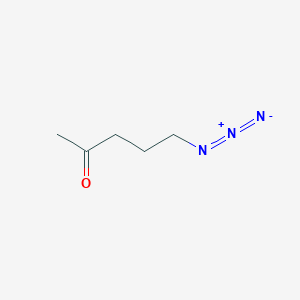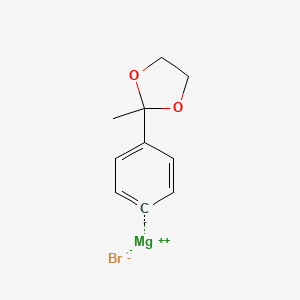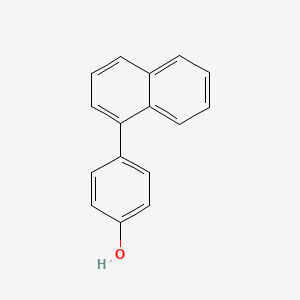
4-(Naphthalen-1-yl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Naphthalen-1-yl)phenol, 95% (4NPP) is a synthetic organic compound that has been studied for its potential applications in scientific research. It is an aromatic compound that belongs to the class of compounds known as phenols. 4NPP is a white crystalline solid with a molecular weight of 212.27 g/mol and a melting point of 78-80 °C. It is soluble in water, ethanol, and methanol, and insoluble in ether. 4NPP has been investigated for its potential applications in biochemistry, pharmacology, and other areas of scientific research.
Scientific Research Applications
4-(Naphthalen-1-yl)phenol, 95% has been used in several scientific research studies in the fields of biochemistry, pharmacology, and other disciplines. It has been used to study the effects of various drugs on the human body, as well as the biochemical and physiological effects of various compounds. 4-(Naphthalen-1-yl)phenol, 95% has also been used to study the effects of oxidative stress on cells and tissues. Additionally, 4-(Naphthalen-1-yl)phenol, 95% has been used to study the mechanisms of action of various enzymes and proteins.
Mechanism of Action
The mechanism of action of 4-(Naphthalen-1-yl)phenol, 95% is not yet fully understood. However, it is believed that 4-(Naphthalen-1-yl)phenol, 95% acts as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. In addition, 4-(Naphthalen-1-yl)phenol, 95% has been shown to interact with certain proteins, such as the P2X7 receptor, and to inhibit the activity of certain ion channels.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(Naphthalen-1-yl)phenol, 95% have not been extensively studied. However, it has been shown to have an inhibitory effect on certain enzymes, proteins, and ion channels. In addition, 4-(Naphthalen-1-yl)phenol, 95% has been shown to have an antioxidant effect, which may be beneficial in certain applications.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-(Naphthalen-1-yl)phenol, 95% in laboratory experiments is its relatively low cost and availability. Additionally, 4-(Naphthalen-1-yl)phenol, 95% is relatively stable and can be stored for long periods of time without significant degradation. However, there are some limitations to using 4-(Naphthalen-1-yl)phenol, 95% in laboratory experiments. For example, 4-(Naphthalen-1-yl)phenol, 95% is not very soluble in water, which may limit its use in certain applications. Additionally, the mechanism of action of 4-(Naphthalen-1-yl)phenol, 95% is not yet fully understood, which may limit its use in certain research studies.
Future Directions
There are several potential future directions for research involving 4-(Naphthalen-1-yl)phenol, 95%. For example, further research could be conducted to better understand the mechanism of action of 4-(Naphthalen-1-yl)phenol, 95% and its potential applications in biochemistry and pharmacology. Additionally, further research could be conducted to explore the potential antioxidant and anti-inflammatory effects of 4-(Naphthalen-1-yl)phenol, 95%. Finally, further research could be conducted to explore the potential of 4-(Naphthalen-1-yl)phenol, 95% as an inhibitor of certain enzymes, proteins, and ion channels.
Synthesis Methods
4-(Naphthalen-1-yl)phenol, 95% can be synthesized in a two-step process using 2-naphthol and phosphorus oxychloride as the reactants. In the first step, 2-naphthol is reacted with phosphorus oxychloride in a chlorination reaction to produce 4-chloro-2-naphthol. In the second step, 4-chloro-2-naphthol is reacted with sodium hydroxide to produce 4-(Naphthalen-1-yl)phenol, 95%.
properties
IUPAC Name |
4-naphthalen-1-ylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O/c17-14-10-8-13(9-11-14)16-7-3-5-12-4-1-2-6-15(12)16/h1-11,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEULEVKFYSYUCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

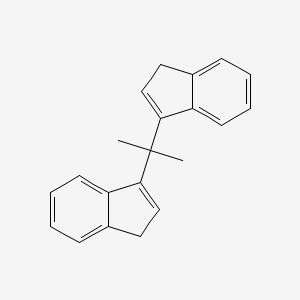
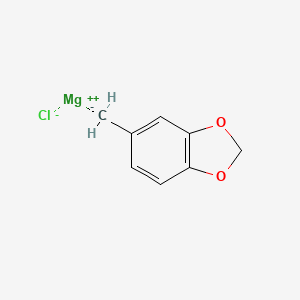
![6-Methyl[1,3]benzimidazo[1,2-c]quinazoline](/img/structure/B6317526.png)

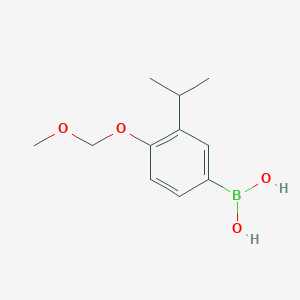
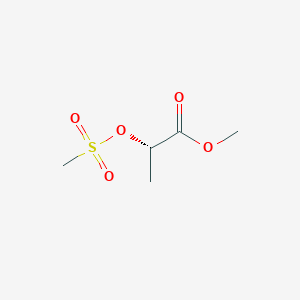
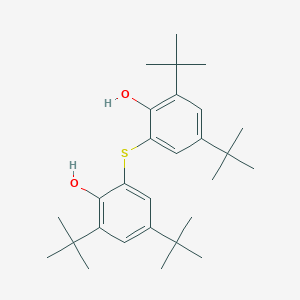


![(1R)-2-[tert-Butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanol](/img/structure/B6317571.png)

